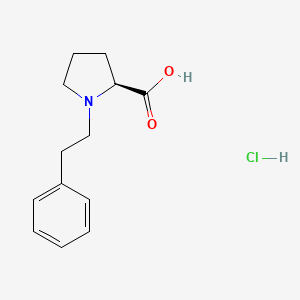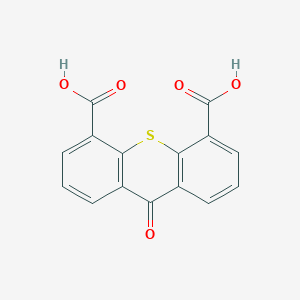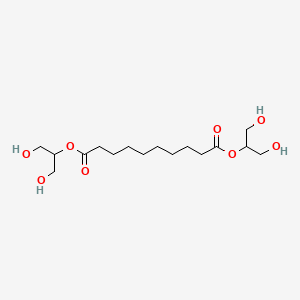![molecular formula C10H22OSi B14587838 Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- CAS No. 61077-59-6](/img/structure/B14587838.png)
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is an organosilicon compound with a unique structure that combines a silane group with a butenyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- typically involves the reaction of trimethylsilyl chloride with 1-(1-methylethyl)-3-buten-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
(CH3)3SiCl+HOCH2CH2CH=CH2→(CH3)3SiOCH2CH2CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- has several scientific research applications:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用机制
The mechanism of action of Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing for the modification of molecular structures. This interaction can lead to changes in the physical and chemical properties of the target molecules, enhancing their stability, reactivity, or functionality.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]- is unique due to the presence of the butenyl ether group, which provides additional reactivity and functionality compared to simpler silanes. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
61077-59-6 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC 名称 |
trimethyl(2-methylhex-5-en-3-yloxy)silane |
InChI |
InChI=1S/C10H22OSi/c1-7-8-10(9(2)3)11-12(4,5)6/h7,9-10H,1,8H2,2-6H3 |
InChI 键 |
RXYOVXIJLWBNEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC=C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
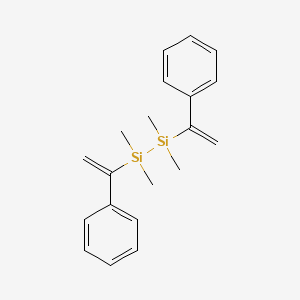
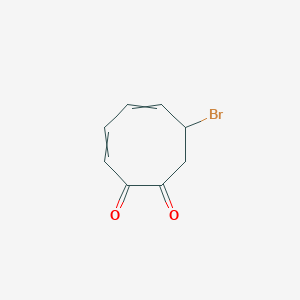
![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
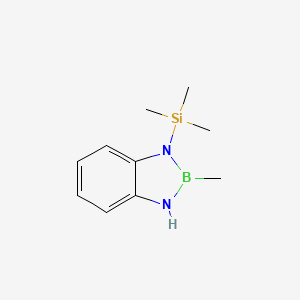

![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)

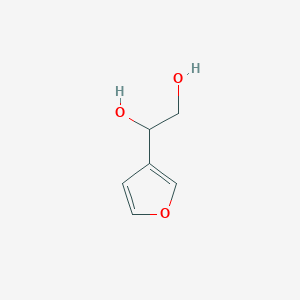
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
